molecular formula C16H23BO4 B13671914 Methyl 2-(4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)acetate

Methyl 2-(4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)acetate

Cat. No.: B13671914
M. Wt: 290.2 g/mol
InChI Key: UUCNYFFJISILMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)acetate is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)acetate typically involves the reaction of 4-bromomethylphenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, often using toluene as the solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)acetate undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

    Oxidation: The boronic ester group can be oxidized to form phenols.

    Reduction: The ester group can be reduced to alcohols.

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 2-(4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which Methyl 2-(4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)acetate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)acetate is unique due to its specific structure, which allows for versatile applications in organic synthesis. Its boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions, making it a valuable compound in the synthesis of biaryl compounds .

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

methyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]acetate

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-13-8-6-12(7-9-13)10-14(18)19-5/h6-9H,10-11H2,1-5H3

InChI Key

UUCNYFFJISILMR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.